molecular formula C12H18BNO3 B2499430 (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid CAS No. 956894-13-6

(4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid

Cat. No. B2499430
CAS RN: 956894-13-6
M. Wt: 235.09
InChI Key: KJQGCBCLYZDJGA-UHFFFAOYSA-N
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Description

(4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid, also known as PBA, is a boronic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. PBA has been extensively studied for its ability to selectively bind to glucose molecules, making it a promising tool for glucose sensing and monitoring.

Scientific Research Applications

Suzuki–Miyaura Coupling

[4-(3-Pentanylcarbamoyl)phenyl]boronic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success stems from several factors:

Modular Dye Synthesis

Efficient and straightforward synthesis of phenyl boronic acid (PBA) derivatives has led to the development of modular and functional dyes. For instance, PBA-BODIPY dyes merge the versatility of 3,5-dichloro-BODIPY derivatives with the receptor-like ability of the PBA moiety .

Conformational Studies

The compound’s conformational stability has been investigated. The C3 conformation of [4-(3-Pentanylcarbamoyl)phenyl]boronic acid was found to be more stable than other conformations using theoretical calculations .

Safety and Hazards

As with any chemical, proper handling, storage, and disposal procedures should be followed. Consult safety data sheets for specific information.

Future Directions

Research on boronic acid-based compounds continues to evolve. Future directions may involve exploring novel chemistries using boron, designing stimuli-responsive materials, and investigating their potential therapeutic applications .

properties

IUPAC Name

[4-(pentan-3-ylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-3-11(4-2)14-12(15)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQGCBCLYZDJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC(CC)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Pentanylcarbamoyl)phenyl]boronic acid

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